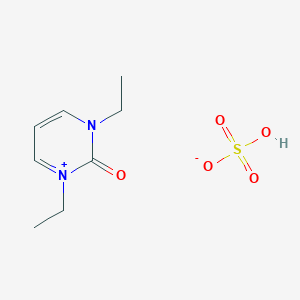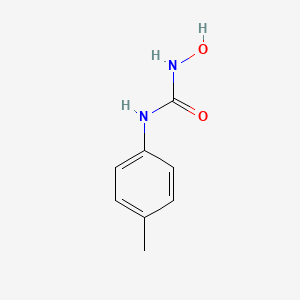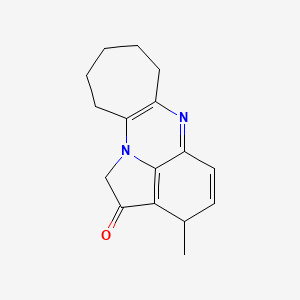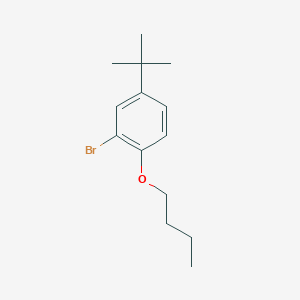
2-Bromo-1-butoxy-4-tert-butylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-butoxy-4-tert-butylbenzene is an organic compound that belongs to the class of aromatic bromides It features a benzene ring substituted with a bromine atom, a butoxy group, and a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-butoxy-4-tert-butylbenzene typically involves the bromination of 1-butoxy-4-tert-butylbenzene. This can be achieved through electrophilic aromatic substitution, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-butoxy-4-tert-butylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation Reactions: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or organolithium compounds are used under anhydrous conditions to facilitate the substitution of the bromine atom.
Major Products Formed
Substitution: The major products depend on the nucleophile used.
Oxidation: Oxidation of the butoxy group can result in the formation of butoxybenzaldehyde or butoxybenzoic acid.
Scientific Research Applications
2-Bromo-1-butoxy-4-tert-butylbenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-1-butoxy-4-tert-butylbenzene involves its ability to undergo electrophilic and nucleophilic substitution reactions. The bromine atom and the butoxy group play crucial roles in these reactions, influencing the reactivity and selectivity of the compound. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-tert-butylbenzene: Similar in structure but lacks the butoxy group, making it less versatile in certain reactions.
1-Bromo-2,4,6-tri-tert-butylbenzene: Contains additional tert-butyl groups, leading to increased steric hindrance and different reactivity.
4-tert-Butylbenzyl bromide: Features a benzyl bromide group instead of a butoxy group, resulting in different chemical behavior.
Uniqueness
2-Bromo-1-butoxy-4-tert-butylbenzene is unique due to the presence of both a butoxy group and a tert-butyl group on the benzene ring.
Properties
CAS No. |
57685-38-8 |
|---|---|
Molecular Formula |
C14H21BrO |
Molecular Weight |
285.22 g/mol |
IUPAC Name |
2-bromo-1-butoxy-4-tert-butylbenzene |
InChI |
InChI=1S/C14H21BrO/c1-5-6-9-16-13-8-7-11(10-12(13)15)14(2,3)4/h7-8,10H,5-6,9H2,1-4H3 |
InChI Key |
UFSMWMGLRBJGKL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C(C)(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


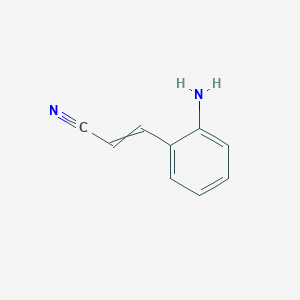
![Methyl 5-[4-(1-hydroxyethyl)phenyl]furan-2-carboximidate](/img/structure/B14629940.png)
![1-[1-(2-Aminoethyl)-4,5-dihydro-1H-imidazol-2-yl]octadecan-1-one](/img/structure/B14629942.png)

![[1,1'-Biphenyl]-4-amine, N,N-bis(4-methoxyphenyl)-](/img/structure/B14629944.png)
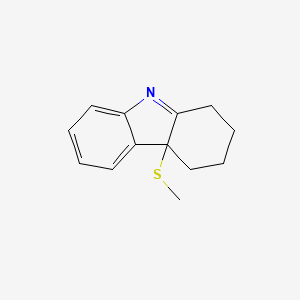
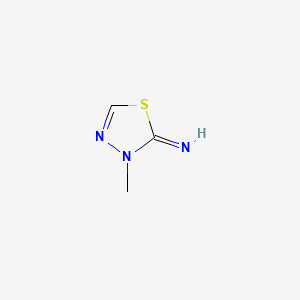
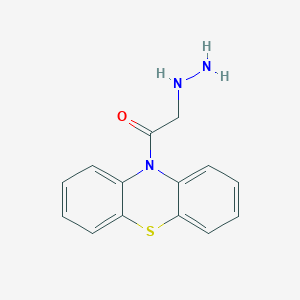
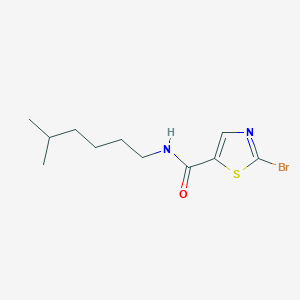
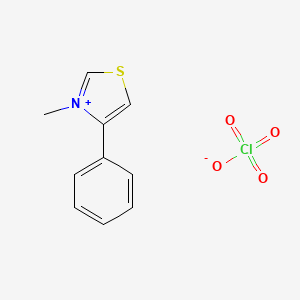
![[(1R)-2,2,4-Trimethylcyclopent-3-en-1-yl]acetaldehyde](/img/structure/B14629987.png)
